(2-Amino-5-fluorophenyl)methanol

Description

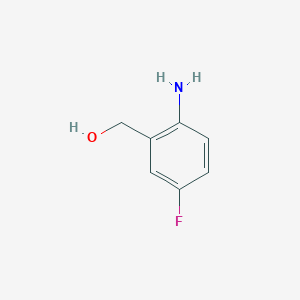

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAZJGBWNZUSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620228 | |

| Record name | (2-Amino-5-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748805-85-8 | |

| Record name | (2-Amino-5-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-5-fluorophenyl)methanol (CAS No. 748805-85-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] (2-Amino-5-fluorophenyl)methanol, a key fluorinated building block, exemplifies the utility of such synthons in the construction of complex pharmaceutical agents. Its bifunctional nature, possessing both a nucleophilic amino group and a versatile hydroxymethyl moiety on a fluorinated phenyl ring, renders it a highly valuable intermediate for introducing this privileged structural motif into drug candidates. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and application in cutting-edge research.

Physicochemical and Safety Profile

A thorough understanding of the properties and safe handling of this compound is paramount for its effective and responsible use in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 748805-85-8 | [3][4][5][6][7][8] |

| Molecular Formula | C₇H₈FNO | [3][4][7] |

| Molecular Weight | 141.14 g/mol | [3][5][7][8] |

| Appearance | White to off-white solid | |

| Synonyms | 4-Fluoro-2-hydroxymethylaniline | [5][8][9] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [3][10] |

Safety and Handling

This compound is associated with several hazard classifications, necessitating careful handling and the use of appropriate personal protective equipment (PPE).

Hazard Statements:

-

H302: Harmful if swallowed.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H332: Harmful if inhaled.[10]

-

H335: May cause respiratory irritation.[10]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P262: Do not get in eyes, on skin, or on clothing.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.[9] Work should be conducted in a well-ventilated fume hood.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the reduction of a suitable precursor, such as 2-amino-5-fluorobenzoic acid or its ester derivative. This transformation is a cornerstone of organic synthesis, and several methodologies can be employed.

Conceptual Synthesis Workflow

The logical flow for the synthesis of this compound from a commercially available starting material is depicted below.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. 748805-85-8|this compound|BLD Pharm [bldpharm.com]

- 4. Angene - (2-Amino-5-fluorophenyl);methanol | 748805-85-8 | MFCD08234510 | AG0058BW [japan.angenechemical.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 748805-85-8 [sigmaaldrich.com]

- 7. Angene - (2-Amino-5-fluorophenyl);methanol | 748805-85-8 | MFCD08234510 | AG0058BW [japan.angenechemical.com]

- 8. calpaclab.com [calpaclab.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. achmem.com [achmem.com]

(2-Amino-5-fluorophenyl)methanol physical and chemical properties

An In-Depth Technical Guide to (2-Amino-5-fluorophenyl)methanol for Researchers and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic building block of significant interest in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—a primary amine, a benzylic alcohol, and a fluorine atom on the phenyl ring—provides a versatile scaffold for the synthesis of complex molecules. This guide offers a comprehensive overview of its physical and chemical properties, handling protocols, and its role as a key intermediate in the development of novel therapeutics. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this a valuable synthon in drug discovery programs.[1]

Molecular and Physicochemical Profile

The fundamental properties of this compound are summarized below. These data are crucial for its identification, handling, and use in synthetic applications.

Structural and General Data

| Property | Value | Source |

| CAS Number | 748805-85-8 | [2][3] |

| Molecular Formula | C₇H₈FNO | [2][3] |

| Molecular Weight | 141.14 g/mol | [2][3] |

| IUPAC Name | This compound | |

| SMILES | OCC1=CC(F)=CC=C1N | [2][3] |

| Physical Form | White to off-white solid | |

| Purity | Typically ≥95% |

Chemical Structure and Reactivity Overview

The structure of this compound features a benzene ring substituted with an amino group, a hydroxymethyl group, and a fluorine atom. The relative positions of these groups dictate its reactivity.

Caption: Chemical structure and key reactive sites of this compound.

The primary amino group is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and diazotization. The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, as well as esterification and etherification. The fluorine atom is generally unreactive under standard synthetic conditions but exerts a strong electron-withdrawing effect, influencing the reactivity of the entire molecule.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements and corresponding precautionary measures.

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage and Stability

To ensure long-term stability, this compound should be stored under the following conditions:

-

Atmosphere: Keep in a dark place under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]

-

Temperature: Store at room temperature.[3]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[7][8]

The compound is sensitive to light and air, which can lead to gradual degradation. The amino group, in particular, is prone to oxidation, which may result in discoloration of the material over time.

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of chemical entities, particularly in the pharmaceutical industry.

-

Scaffold for Bioactive Molecules: It serves as a starting material for the synthesis of heterocyclic compounds and other complex molecules that are often evaluated for biological activity. The fluorophenylamino moiety is a common feature in modern drug candidates.[9]

-

Drug Discovery: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] This building block provides a direct route to incorporate a fluoro-substituted aminobenzyl scaffold.

-

Organic Synthesis: The distinct reactivity of the amino and hydroxyl groups allows for selective, stepwise functionalization, enabling the construction of intricate molecular architectures.[10][11]

Experimental Protocols & Characterization

The following section outlines standard, self-validating protocols for the characterization of this compound.

Protocol: Melting Point Determination

Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: Finely crush a small amount of the solid (2-3 mg) on a watch glass.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: Report the melting range as T₁ - T₂.

Spectroscopic Characterization Overview

While specific spectra are proprietary to suppliers, the structural features of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons (in the 6.5-7.5 ppm region), the methylene protons of the -CH₂OH group (around 4.5 ppm), the hydroxyl proton (variable, broad singlet), and the amine protons (variable, broad singlet). The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct carbon signals. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant, which is a diagnostic feature.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to:

-

MS (Mass Spectrometry): Electron Impact Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to its molecular weight (141.14 g/mol ), along with characteristic fragmentation patterns.[12]

Caption: A typical workflow for the physical and spectroscopic characterization of the compound.

Conclusion

This compound is a strategically designed chemical intermediate with high utility in modern organic synthesis and drug discovery. Its unique combination of reactive functional groups, coupled with the modulating effect of the fluorine substituent, provides a versatile platform for creating novel molecular entities. A thorough understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in a research and development setting.

References

- Appchem. This compound | 748805-85-8 | C7H8FNO. URL: https://www.appchem.com/product/748805-85-8

- BLD Pharm. 748805-85-8|this compound. URL: https://www.bldpharm.com/products/748805-85-8.html

- Sigma-Aldrich. This compound | 748805-85-8. URL: https://www.sigmaaldrich.com/product/synthonix/sy3h3d67591d

- Achmem. This compound. URL: https://www.achmem.com/products/AMCS024898

- Proman. Safety Data Sheet - Methanol. URL: https://www.proman.org/wp-content/uploads/2021/08/Methanol-SDS-USA-Proman-GHS-Rev-5-06-2021-English.pdf

- Methanex Corporation. SAFETY DATA SHEET - Methanol. URL: https://www.methanex.com/sites/default/files/sds/MX-UL-METHANOL-ID-EN.pdf

- Synquest Labs. 2-Amino-5-(trifluoromethyl)pyridine Safety Data Sheet. URL: https://www.synquestlabs.com/sds/2102-2-06

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/31740056/

- Carl ROTH. Safety Data Sheet: Methanol. URL: https://www.carlroth.com/medias/SDB-AE01-MT-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNjI4MjB8YXBwbGljYXRpb24vcGRmfGg1Ni9oZTIvODk4NTc4NDY4MDUxMC5wZGZ8YjM0Y2Y0YjU3YjY5YjQyZWIzYjM1N2YyYjM5YjQzY2Y2YjI5YjI3YjY5YjQyZWIzYjM1N2YyYjM5YjQzY2Y

- Herraiz, T., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules. URL: https://www.mdpi.com/1420-3049/26/24/7697

- Wang, Y., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/37184921/

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. URL: https://www.chem.wisc.edu/courses/344/Handouts/NMR_IR_MS_UV_Combined.pdf

- Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. URL: https://www.mdpi.com/1420-3049/26/5/1466

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. 748805-85-8|this compound|BLD Pharm [bldpharm.com]

- 4. achmem.com [achmem.com]

- 5. proman.org [proman.org]

- 6. synquestlabs.com [synquestlabs.com]

- 7. methanex.com [methanex.com]

- 8. carlroth.com [carlroth.com]

- 9. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

(2-Amino-5-fluorophenyl)methanol molecular structure and weight

An In-depth Technical Guide to (2-Amino-5-fluorophenyl)methanol: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] this compound is a key building block that offers a trifecta of functionalities: a nucleophilic aniline, a versatile benzyl alcohol, and a strategically placed fluorine atom. This guide provides an in-depth technical overview of its molecular structure, a robust synthesis protocol, methods for its structural verification, and a discussion of its application in the field of drug discovery for researchers, scientists, and drug development professionals.

Molecular Properties and Structure

This compound is a substituted benzyl alcohol derivative. The presence of the ortho-amino group and a meta-fluorine substituent relative to the hydroxymethyl group makes it an attractive and versatile intermediate for building more complex molecular architectures.

| Property | Value | Reference(s) |

| CAS Number | 748805-85-8 | [1][3][4][5] |

| Molecular Formula | C₇H₈FNO | [4][5] |

| Molecular Weight | 141.14 g/mol | [4][5] |

| IUPAC Name | This compound | [3] |

| Appearance | White to off-white solid | [3] |

| SMILES | OCC1=CC(F)=CC=C1N | [4] |

| InChI Key | ZRAZJGBWNZUSGQ-UHFFFAOYSA-N | [3] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="NH₂", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C8 [label="CH₂", style=filled, fillcolor="#F1F3F4"]; O9 [label="OH", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; F10 [label="F", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"];

// Benzene ring bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituent bonds C1 -- N7 [len=1.5]; C2 -- C8 [len=1.5]; C8 -- O9 [len=1.5]; C4 -- F10 [len=1.5];

// Invisible nodes for positioning labels benzene_center [label="", pos="0,0!", shape=point]; C1 [pos="-1.29,0.75!"]; C2 [pos="-1.29,-0.75!"]; C3 [pos="0,-1.5!"]; C4 [pos="1.29,-0.75!"]; C5 [pos="1.29,0.75!"]; C6 [pos="0,1.5!"]; N7 [pos="-2.5,1.5!"]; C8 [pos="-2.5,-1.5!"]; O9 [pos="-3.5,-1.5!"]; F10 [pos="2.5,-1.5!"]; }

Caption: Molecular structure of this compound.

Synthesis Pathway

The synthesis of this compound is most effectively achieved via a two-step process starting from commercially available materials. The pathway involves the synthesis of the intermediate 2-Amino-5-fluorobenzoic acid, followed by its reduction to the target benzyl alcohol.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis of 2-Amino-5-fluorobenzoic Acid

This protocol is adapted from established methods for synthesizing substituted anthranilic acids from anilines.[6] The causality behind this multi-reaction, one-pot synthesis lies in its efficiency, transforming a simple aniline into a functionalized benzoic acid through a series of reliable, high-yielding transformations without isolating each intermediate.

-

Reaction Setup : In a 2L three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, prepare a solution of hydroxylamine hydrochloride (0.89 mol) and anhydrous sodium sulfate (1.80 mol) in 1125 mL of water. Heat to ~40°C to aid dissolution.

-

Aniline Preparation : In a separate flask, slowly add 4-fluoroaniline (0.27 mol) to a vigorously stirred mixture of 150 mL water and 75 mL concentrated hydrochloric acid.

-

Condensation and Cyclization : Add the aniline solution to the first flask in one portion. Heat the mixture to reflux with vigorous stirring. After 1-2 minutes, a milky white precipitate will form. This is the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.

-

Isatin Formation : Remove the heat and add concentrated sulfuric acid (100 mL) cautiously. Heat the mixture to 80-90°C for 10-15 minutes. This acidic dehydration promotes cyclization to form 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin).

-

Oxidative Cleavage : Cool the reaction mixture in an ice bath and slowly add 30% hydrogen peroxide (0.9 mol) while maintaining the temperature below 40°C. After addition, allow the mixture to stir at room temperature for 2 hours. The peroxide, under these conditions, selectively oxidizes the C2-C3 bond of the isatin ring.

-

Workup and Isolation : Neutralize the mixture with a saturated sodium hydroxide solution to pH 7-8, then carefully acidify with concentrated hydrochloric acid to pH 4-5. The product, 2-Amino-5-fluorobenzoic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Proposed Protocol: Reduction to this compound

The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent, as less reactive hydrides like sodium borohydride are ineffective. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity.[2][7] The protocol must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

-

Reaction Setup : Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Add lithium aluminum hydride (1.5 molar equivalents relative to the acid) to 100 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Substrate Addition : Dissolve 2-Amino-5-fluorobenzoic acid (1.0 molar equivalent) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The initial reaction is an acid-base reaction that evolves hydrogen gas, followed by the reduction of the carboxylate.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2-4 hours to ensure the reaction goes to completion.

-

Quenching (Fieser Workup) : Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and results in a granular precipitate of aluminum salts that is easily filtered.

-

Isolation : Stir the resulting mixture for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification : Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography (silica gel) to yield pure this compound.

Structural Elucidation and Characterization

Expected Spectroscopic Data:

| Technique | Expected Signature |

| ¹H NMR | - Aromatic Region (δ 6.5-7.0 ppm) : Three distinct signals, exhibiting complex splitting patterns (doublet of doublets) due to ³JH-H and ⁴JH-F couplings. - Methylene Protons (-CH₂OH, δ ~4.5 ppm) : A singlet (or a doublet if coupled to the OH proton). - Amine Protons (-NH₂, δ ~4.0-5.0 ppm) : A broad singlet. - Hydroxyl Proton (-OH, δ ~2.0-4.0 ppm) : A broad singlet or triplet, exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Region (δ 110-160 ppm) : Six signals are expected. The carbon attached to fluorine (C-F) will appear as a doublet with a large ¹JC-F coupling constant (~240 Hz). The carbons ortho and meta to the fluorine will also show smaller C-F couplings. - Methylene Carbon (-CH₂OH, δ ~60-65 ppm) . |

| FTIR | - O-H Stretch : Broad band, ~3300-3400 cm⁻¹. - N-H Stretch : Two sharp peaks (symmetric and asymmetric), ~3350-3450 cm⁻¹. - Aromatic C-H Stretch : ~3000-3100 cm⁻¹. - C-O Stretch : Strong band, ~1000-1050 cm⁻¹. - C-F Stretch : Strong band, ~1200-1250 cm⁻¹. |

| Mass Spec. | - [M]⁺ : Expected molecular ion peak at m/z = 141.05899. |

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a versatile scaffold for building drug-like molecules. Its strategic application stems from the predictable and beneficial effects of its constituent functional groups.[8][9]

The Rationale for Use: A Scientist's Perspective

-

Metabolic Blocking : The C-F bond is exceptionally strong and not susceptible to enzymatic oxidation. Placing a fluorine atom at the 5-position can effectively block a potential site of metabolic attack (e.g., P450-mediated hydroxylation), thereby increasing the compound's half-life and oral bioavailability.[1]

-

pKa Modulation : The electron-withdrawing nature of fluorine lowers the pKa of the nearby aniline group. This makes the amine less basic, which can be crucial for tuning a drug's ionization state at physiological pH, impacting its solubility, cell permeability, and off-target activity (e.g., hERG channel binding).[2]

-

Enhanced Binding Interactions : Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds (orthogonal multipolar C–F···C=O interactions), which can enhance binding affinity and selectivity.

-

Synthetic Handle : The primary amine and primary alcohol serve as key points for synthetic elaboration. The amine can be acylated, alkylated, or used in cyclization reactions, while the alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution.

Caption: Synthetic utility of this compound in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Pictogram : GHS07 (Exclamation Mark).[3]

-

Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent oxidation of the aniline group.[4]

Conclusion

This compound represents more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its combination of a fluorinated aromatic ring with ortho- and para- disposed functional handles provides medicinal chemists with a powerful tool to address key challenges in optimizing lead compounds, such as improving metabolic stability and fine-tuning electronic properties. The robust synthesis and clear principles for structural verification outlined in this guide provide a solid foundation for its effective utilization in the development of next-generation therapeutics.

References

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.

- Angene. (2-Amino-5-fluorophenyl);methanol.

- PubChemLite. (5-amino-2-fluorophenyl)methanol (C7H8FNO).

- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023).

- Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020).

- Meanwell, N. A. (2011). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry.

- Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online.

- Organic Syntheses. Reduction of L-Valine to L-Valinol.

- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.

- The Organic Chemistry Tutor. NaBH4 & LiAlH4 Reductions. (2022). YouTube.

- Metger, L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

- SpectraBase. 2-[[(4-fluorophenyl)amino]methyl]phenol, N,o-bis-acetyl.

- Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.

- ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.

- Eurisotop. NMR Solvent data chart.

- Metin, J., et al. (2018). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter.

- ResearchGate. Applications of fluorine-containing amino acids for drug design.

Sources

- 1. Angene - (2-Amino-5-fluorophenyl);methanol | 748805-85-8 | MFCD08234510 | AG0058BW [japan.angenechemical.com]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. achmem.com [achmem.com]

- 5. 748805-85-8|this compound|BLD Pharm [bldpharm.com]

- 6. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectral Data Analysis of (2-Amino-5-fluorophenyl)methanol: A Technical Guide

Introduction

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of (2-Amino-5-fluorophenyl)methanol are numbered as depicted in the following diagram. This numbering scheme will be used consistently throughout the guide.

Caption: Molecular structure of this compound with atom numbering for spectral assignments.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, confirming the substitution pattern and the presence of functional groups.

A. ¹H NMR Spectroscopy

Experimental Protocol:

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons (OH and NH₂).[1]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A typical experiment involves a 90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to achieve a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~6.85 | dd | J(H3,H4) ≈ 8.5, J(H3,F9) ≈ 8.5 |

| H4 | ~6.65 | td | J(H4,H3) ≈ 8.5, J(H4,H6) ≈ 2.5, J(H4,F9) ≈ 2.5 |

| H6 | ~6.95 | dd | J(H6,H4) ≈ 2.5, J(H6,F9) ≈ 4.5 |

| H7 (CH₂) | ~4.60 | s | - |

| H8 (NH₂) | ~3.80 | br s | - |

| H18 (OH) | ~2.00 | br s | - |

Interpretation:

The predicted ¹H NMR spectrum reveals a distinct pattern for the aromatic protons due to the influence of the amino, hydroxymethyl, and fluoro substituents.

-

Aromatic Region (δ 6.5-7.0 ppm): The three aromatic protons appear in this region. The electron-donating amino group (at C1) and the electron-withdrawing fluorine (at C5) create a complex electronic environment.

-

H4 is predicted to be the most upfield proton, appearing as a triplet of doublets due to coupling with H3, H6, and the fluorine atom.

-

H3 is expected to be a doublet of doublets, showing coupling to H4 and a significant through-space or through-bond coupling to the fluorine atom.

-

H6 is predicted to be a doublet of doublets, with coupling to H4 and the fluorine atom.

-

-

Hydroxymethyl Protons (H7, δ ~4.60 ppm): The two protons of the methylene group (CH₂) are expected to appear as a singlet, as they are chemically equivalent and not adjacent to any other protons. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

-

Labile Protons (NH₂ and OH): The chemical shifts of the amino (H8) and hydroxyl (H18) protons are highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and can be exchanged with D₂O.

B. ¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A 400 MHz (or higher) spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz).

-

Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~145 (d, J(C1,F9) ≈ 2 Hz) |

| C2 | ~125 (d, J(C2,F9) ≈ 8 Hz) |

| C3 | ~116 (d, J(C3,F9) ≈ 22 Hz) |

| C4 | ~115 (d, J(C4,F9) ≈ 21 Hz) |

| C5 | ~158 (d, J(C5,F9) ≈ 240 Hz) |

| C6 | ~114 (d, J(C6,F9) ≈ 7 Hz) |

| C7 (CH₂) | ~64 |

Interpretation:

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The fluorine atom introduces characteristic C-F coupling, which splits the signals of the nearby carbon atoms into doublets.

-

Aromatic Carbons (δ 114-158 ppm):

-

C5 is directly attached to the highly electronegative fluorine atom and will therefore appear at the most downfield chemical shift in the aromatic region, with a large one-bond C-F coupling constant (¹J(CF) ≈ 240 Hz).

-

C1 , bonded to the amino group, will also be significantly downfield.

-

C3 and C4 , ortho and meta to the fluorine atom, respectively, will show significant two- and three-bond C-F coupling.

-

C2 and C6 , also coupled to the fluorine, will exhibit smaller C-F coupling constants.

-

-

Aliphatic Carbon (C7, δ ~64 ppm): The carbon of the hydroxymethyl group appears in the aliphatic region, deshielded by the attached oxygen atom.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected, followed by the sample spectrum.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3250 | O-H stretch (broad) | Alcohol |

| 3400-3300 | N-H stretch (two sharp bands) | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₂) |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1520-1480 | N-H bend | Primary Amine |

| 1250-1000 | C-O stretch | Primary Alcohol |

| 1250-1150 | C-F stretch | Aryl Fluoride |

Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

-

O-H and N-H Stretching Region (3500-3200 cm⁻¹): A broad absorption band centered around 3350 cm⁻¹ is expected for the O-H stretch of the alcohol, indicative of hydrogen bonding.[3] Superimposed on this broad band, two sharper peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine should be visible.[4]

-

C-H Stretching Region (3100-2850 cm⁻¹): Weaker absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while stronger absorptions below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the methylene group.[3]

-

Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of information, including:

-

Aromatic C=C stretching vibrations around 1600 cm⁻¹.

-

The N-H bending vibration of the primary amine.

-

A strong C-O stretching band for the primary alcohol.

-

A characteristic C-F stretching vibration for the aryl fluoride.

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, usually resulting in a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data (EI):

-

Molecular Ion (M⁺): m/z = 141

-

Major Fragment Ions (m/z): 124, 112, 95, 77

Interpretation and Fragmentation Pathway:

Under electron ionization, this compound is expected to undergo fragmentation through several key pathways.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Molecular Ion (m/z 141): The molecular ion peak should be observable, corresponding to the molecular weight of the compound (C₇H₈FNO).

-

Loss of Hydroxyl Radical (m/z 124): A common fragmentation pathway for benzyl alcohols is the loss of the hydroxyl group (•OH) to form a stable benzylic carbocation.[5]

-

Loss of Formaldehyde (m/z 111): Another characteristic fragmentation of benzyl alcohols is the loss of a neutral formaldehyde molecule (CH₂O) from the molecular ion.

-

Loss of Water (m/z 123): Dehydration, the loss of a water molecule (H₂O), is also a possible fragmentation pathway.

-

Formation of Fluorophenyl Cation (m/z 95): Subsequent fragmentation of the m/z 111 ion through the loss of the amino group can lead to the formation of the fluorophenyl cation.

-

Aniline-like Fragmentation: The amino group can direct fragmentation, leading to the loss of HCN from the aniline-like fragment, though this may be a minor pathway.[6][7]

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectral analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with their detailed interpretations, offer a robust framework for the characterization of this important synthetic intermediate. The provided experimental protocols serve as a practical reference for researchers aiming to acquire and analyze spectral data for this and related compounds. By integrating predictive methods with fundamental spectroscopic principles, this guide demonstrates a powerful approach to structural elucidation in the absence of readily available experimental data, thereby upholding scientific integrity and providing authoritative guidance for professionals in the chemical and pharmaceutical sciences.

References

- The Royal Society of Chemistry. (n.d.). Contents.

- Slideshare. (n.d.). Fragmentation of different functional groups.

- SpectraBase. (n.d.). 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts.

- Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?

- Whitman College. (n.d.). GCMS Section 6.15.

- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.

- PubMed. (n.d.). New class of 19F pH indicators: fluoroanilines.

- American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13.

- SpectraBase. (n.d.). 4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 4-Fluoroaniline - Optional[15N NMR] - Chemical Shifts.

- ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods.

- ConnectSci. (n.d.). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives.

- Journal of the American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13.

- PubChem. (n.d.). 2-Aminobenzyl alcohol.

- NIST. (n.d.). Benzyl alcohol.

- NIST. (n.d.). 2-Aminobenzyl alcohol.

- ChemAxon. (n.d.). NMR Predictor.

- PROSPRE. (n.d.). 1H NMR Predictor.

- Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

- Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.

- University of Puget Sound. (n.d.). NMR Chemical Shifts.

- ResearchGate. (n.d.). Overlay of ¹H NMR spectra for reaction of 2‐aminobenzyl alcohol and....

- CASPRE. (n.d.). 13C NMR Predictor.

- Cheminfo.org. (n.d.). IR spectra prediction.

- YouTube. (2021, February 18). mass spectrometry #mass fragmenation of Aromatic amine#Aniline#Amide#Nitrobenzene#Nitrile.

- The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II).

- University of Southampton. (n.d.). Approaches Towards the Automated Interpretation and Prediction of ES-MS/MS Spectra of Non-Peptidic, Pharmaceutical, Combinatorial Compounds.

- Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- YouTube. (2015, March 19). IR Spect Drawing Spectra: Alcohols and Amines.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Cheminfo.org. (n.d.). Predict 13C NMR spectra.

- YouTube. (2018, August 14). spectroscopy infrared alcohols and amines.

- ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-....

- PMC - NIH. (2024, February 16). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model.

Sources

- 1. 2-Aminobenzyl alcohol | C7H9NO | CID 21439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. m.youtube.com [m.youtube.com]

- 5. Fragmentation of different functional groups | PPTX [slideshare.net]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility and Stability of (2-Amino-5-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-5-fluorophenyl)methanol, a substituted aminobenzyl alcohol, represents a key structural motif in medicinal chemistry. Its constituent parts—a benzene ring activated by an amino group, deactivated by a fluorine atom, and functionalized with a hydroxymethyl group—present a unique combination of chemical properties that are of significant interest in the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of the fluorine atom can modulate metabolic stability and binding affinity, while the amino and alcohol groups offer versatile handles for further chemical modification.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the critical physicochemical properties of this compound: its solubility and stability. Understanding these parameters is paramount in early-stage drug development, as they directly influence bioavailability, formulation strategies, and shelf-life.[1][2] We will explore the theoretical underpinnings and provide robust, field-proven experimental protocols for the precise determination of these characteristics.

Part 1: Solubility Profiling of this compound

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug candidate's success.[2] For oral dosage forms, insufficient aqueous solubility is a primary reason for poor bioavailability. This section details the principles and a practical, validated method for determining the solubility of this compound.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements in pharmaceutical development:

-

Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system is at equilibrium.[3] It is a fundamental property of the compound and is essential for pre-formulation and biopharmaceutical classification. The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]

-

Kinetic Solubility : This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (typically in DMSO).[3] While useful for high-throughput screening in early discovery, it can often overestimate the true solubility.[1]

For the purpose of thorough characterization, this guide focuses on the determination of thermodynamic solubility.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the definitive method for measuring the thermodynamic solubility of this compound in various solvent systems. The causality behind this choice is its ability to ensure that a true equilibrium between the dissolved and undissolved solid is achieved, providing a reliable and reproducible measurement.[5]

Objective: To determine the concentration of this compound in a saturated solution at a controlled temperature.

Materials:

-

This compound (CAS 748805-85-8)[6]

-

Selection of solvents (e.g., Deionized Water, 0.1 N HCl, pH 7.4 Phosphate Buffer, Methanol, Ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Calibrated analytical balance and pH meter

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains. This is a critical step to guarantee that equilibrium is reached with the solid phase.[4]

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[5] The extended time is necessary to overcome kinetic barriers to dissolution.

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. To ensure a clear supernatant free of particulates which could falsely elevate the measured concentration, centrifuge the samples at high speed.[1]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. For further certainty, filter the aliquot through a 0.45 µm syringe filter. This step is a self-validating measure to remove any remaining micro-particulates. Adsorption to the filter should be assessed and mitigated if necessary.[1]

-

Dilution & Analysis: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample using a validated, stability-indicating HPLC-UV method to determine the concentration. The use of HPLC is superior to UV spectroscopy as it can distinguish the parent compound from any potential impurities or degradants.[1][7]

-

Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

Data Presentation: Expected Solubility Profile

The following table summarizes the expected solubility data for this compound in a range of pharmaceutically relevant solvents. The values are presented to illustrate the typical output of the described protocol.

| Solvent System | pH | Temperature (°C) | Expected Solubility (mg/mL) | Classification |

| Deionized Water | ~7.0 | 25 | Low to Moderate | Sparingly Soluble |

| 0.1 N HCl | 1.2 | 37 | High | Soluble |

| pH 7.4 Phosphate Buffer | 7.4 | 37 | Moderate | Slightly Soluble |

| Methanol | N/A | 25 | High | Freely Soluble |

| Ethanol | N/A | 25 | High | Freely Soluble |

Note: The amine group is expected to be protonated at low pH, increasing aqueous solubility.

Workflow Visualization

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to the detailed protocols, researchers and drug development professionals can generate the high-quality, reliable data necessary to make informed decisions during the pre-formulation and formulation stages of development. The principles of thermodynamic solubility and forced degradation are not merely procedural; they are foundational to understanding the intrinsic properties of a molecule and mitigating risks associated with poor bioavailability and instability. A thorough execution of these studies is a critical investment in the successful progression of any new chemical entity.

References

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. (2022-04-18).

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. (2025-04-30).

- A review of methods for solubility determination in biopharmaceutical drug characterisation. Taylor & Francis Online.

- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

- Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. (2025-11-05).

- Forced Degradation Studies. Creative Biolabs.

- ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. (2003-08-01).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library. (2011-07-01).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. (2021-02-14).

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. rheolution.com [rheolution.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. 748805-85-8|this compound|BLD Pharm [bldpharm.com]

- 7. improvedpharma.com [improvedpharma.com]

A Guide to the Safe Handling of (2-Amino-5-fluorophenyl)methanol for Research and Development

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for (2-Amino-5-fluorophenyl)methanol (CAS No. 748805-85-8). It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory safety protocols to ensure scientific integrity and promote a culture of safety.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 748805-85-8 | [1][2] |

| Molecular Formula | C7H8FNO | [1][2] |

| Molecular Weight | 141.14 g/mol | [1] |

| Physical Form | White to off-white solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature | [1] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are related to irritation and acute toxicity.

GHS Hazard Classification:

-

Pictogram:

-

Signal Word: Warning [1]

-

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Toxicological Profile:

The toxicity of this compound is characteristic of many aromatic amines. Ingestion, inhalation, or skin contact can lead to adverse health effects. While specific toxicological studies on this exact compound are not widely published, the hazard statements suggest that it can cause significant irritation to the skin, eyes, and respiratory tract.[1] Aromatic amines as a class can have systemic effects, and caution should always be exercised.

Safe Handling and Personal Protective Equipment (PPE)

A thorough understanding and implementation of safe handling practices are crucial to minimize exposure risk.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[3][4] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[5] A face shield should be worn in situations where there is a risk of splashing.[5]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential.[5] Always inspect gloves for tears or punctures before use and remove them correctly to avoid skin contamination.

-

Lab Coat: A lab coat must be worn to protect street clothing and prevent skin exposure.

-

-

Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.

The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.

Caption: PPE Selection Workflow for this compound.

General Hygiene Practices

Storage and Incompatibility

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] Keep in a dark place under an inert atmosphere.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air.[4][6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting.[7] Call a physician or poison control center immediately.[8]

Spill Response

In the case of a spill, follow these steps:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material like sand or vermiculite to contain the spill.[3]

-

Collect: Carefully scoop up the absorbed material into a suitable container for disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[3]

The following diagram outlines the decision-making process for responding to a chemical spill.

Caption: Chemical Spill Response Decision Tree.

Disposal Considerations

Waste generated from this compound must be treated as hazardous waste.

-

Disposal: Dispose of contents and container in accordance with all local, regional, national and international regulations.[3][4] Do not allow to enter drains or waterways.[3] It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a valuable compound in research and development, but it requires careful and informed handling. Adherence to the safety protocols outlined in this guide, including the consistent use of engineering controls and personal protective equipment, is paramount to ensuring the safety of all laboratory personnel. Always consult the most recent Safety Data Sheet from your supplier before use and adhere to your institution's chemical hygiene plan.[9]

References

- This compound - Achmem. (n.d.).

- This compound | 748805-85-8 - Sigma-Aldrich. (n.d.).

- Safety Data Sheet - Fluorochem. (2024, December 19).

- 748805-85-8|this compound|BLD Pharm. (n.d.).

- Safety Data Sheet - Proman. (n.d.).

- SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 31).

- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).

- Chemical Hygiene Plan - Montana Tech. (n.d.).

- Methanol Safety Data Sheet. (n.d.).

Sources

The Strategic Imperative of Fluorine: A Technical Guide to the Enhanced Biological Activity of Fluorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Halogen Stereotype

In the intricate chess game of drug discovery, where every atomic substitution can dictate the success or failure of a lead compound, the element fluorine has emerged not merely as a pawn, but as a strategic queen. Its introduction into aromatic systems, a cornerstone of many therapeutic agents, is a deliberate and powerful maneuver to enhance biological activity. This guide moves beyond a superficial acknowledgment of fluorine's utility, delving into the nuanced physicochemical principles and field-proven applications that empower researchers to rationally design the next generation of fluorinated therapeutics. Herein, we dissect the causality behind the "fluorine effect," offering a technical narrative grounded in mechanistic understanding and practical application for the discerning scientist.

The Physicochemical Nuances of Aromatic Fluorination: A Game of Electronic Perturbation

The substitution of a hydrogen atom with fluorine on an aromatic ring initiates a cascade of subtle yet profound changes in the molecule's electronic and physical properties. Understanding these shifts is paramount to predicting and leveraging their biological consequences.

Modulating Acidity and Basicity (pKa): The Inductive Effect in Action

Fluorine's extreme electronegativity (3.98 on the Pauling scale) exerts a powerful electron-withdrawing inductive effect (-I) on the aromatic ring.[1] This perturbation of the electron density can significantly alter the pKa of nearby ionizable groups. For instance, the introduction of a fluorine atom can lower the pKa of a neighboring amine, reducing its basicity.[2][3] This seemingly minor adjustment can have significant implications for a drug's bioavailability, as a less basic compound may exhibit improved membrane permeability and reduced lysosomal trapping.[2]

The Lipophilicity Conundrum: A Context-Dependent Parameter

A common misconception is that fluorination universally increases lipophilicity. The reality is more complex. While the substitution of a hydrogen with a single fluorine atom on an aromatic ring generally does increase lipophilicity, the extent of this change is context-dependent.[4][5] Conversely, the addition of a trifluoromethyl (-CF3) group, despite its fluorine content, can in some instances decrease lipophilicity compared to a methyl group due to its strong electron-withdrawing nature.[6] Judicious use of fluorine allows for the fine-tuning of a molecule's lipophilicity to achieve the optimal balance for absorption, distribution, and target engagement.[7]

Conformational Control: The Gauche Effect and Beyond

The introduction of fluorine can influence the conformational preferences of a molecule.[8] The polarized C-F bond can engage in stabilizing gauche interactions with other substituents, effectively locking the molecule into a more biologically active conformation.[9] This conformational rigidity can enhance binding affinity to the target receptor by reducing the entropic penalty of binding.

Enhancing Pharmacokinetic Profiles (ADME): The Power of the C-F Bond

Perhaps the most celebrated application of fluorination in drug design is its ability to improve a compound's pharmacokinetic properties, particularly its metabolic stability.[2][10]

Blocking Metabolic Hotspots: The Strength of the Carbon-Fluorine Bond

The carbon-fluorine bond is significantly stronger (bond dissociation energy of ~105.4 kcal/mol) than a typical carbon-hydrogen bond.[9] This inherent strength makes the C-F bond highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism.[11] By strategically placing a fluorine atom at a metabolically labile position on an aromatic ring, medicinal chemists can effectively "shield" the molecule from oxidative metabolism.[7][11] This metabolic blocking leads to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[8][11]

The following workflow illustrates the logic behind using fluorination to enhance metabolic stability:

Caption: Workflow for enhancing metabolic stability via fluorination.

Modulating Membrane Permeability

The impact of fluorination on membrane permeability is multifaceted. The increased lipophilicity imparted by aromatic fluorination can enhance passive diffusion across cell membranes.[8][12] However, the introduction of fluorine can also influence a compound's susceptibility to efflux transporters, which requires careful evaluation.[8]

Fine-Tuning Pharmacodynamics: The Role of Fluorine in Molecular Recognition

Beyond its influence on pharmacokinetics, fluorination can directly impact a drug's interaction with its biological target, leading to enhanced potency and selectivity.[2][13]

Enhancing Binding Affinity through Novel Interactions

The polarized C-F bond can participate in a range of non-covalent interactions that contribute to binding affinity. These include:

-

Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor.[4]

-

Dipole-Dipole Interactions: The strong dipole of the C-F bond can engage in favorable electrostatic interactions with polar residues in the binding pocket.[14]

-

Orthogonal Multipolar Interactions: Fluorine can form favorable interactions with electron-poor aromatic systems and carbonyl groups within the protein active site.[15]

This ability to form unique interactions allows for the optimization of ligand-protein binding, often leading to a significant increase in potency.[2]

The following diagram illustrates the key interactions a fluorinated aromatic compound can have within a protein binding site:

Caption: Potential interactions of a fluorinated ligand in a binding pocket.

Bioisosteric Replacement: A Versatile Tool

Fluorine and fluorinated groups are often used as bioisosteres for other atoms and functional groups.[16][17] For example, a fluorine atom can serve as a bioisostere for a hydroxyl group or a hydrogen atom, while a trifluoromethyl group can mimic a methyl or even an isopropyl group.[17][18] This strategy allows for the exploration of chemical space while maintaining or improving biological activity.

Case Studies: Fluorine in Action

The successful application of fluorination is evident in the large number of fluorinated drugs on the market.[19][20]

| Drug | Therapeutic Area | Role of Fluorine |

| Fluoxetine (Prozac®) | Antidepressant | The trifluoromethyl group enhances lipophilicity, facilitating brain penetration, and blocks metabolic oxidation.[19] |

| Sitagliptin (Januvia®) | Antidiabetic | The trifluorophenyl group contributes to potent and selective inhibition of the DPP-4 enzyme.[14] |

| Voriconazole | Antifungal | The fluorinated pyrimidine ring enhances potency and metabolic stability. |

| Celecoxib (Celebrex®) | Anti-inflammatory | The trifluoromethyl group is crucial for selective COX-2 inhibition. |

| Efavirenz (Sustiva®) | Antiretroviral | The trifluoromethyl group contributes to the drug's potency as a non-nucleoside reverse transcriptase inhibitor.[13] |

Potential Toxicity and Environmental Considerations

While the C-F bond's stability is advantageous for metabolic resistance, it also raises concerns about environmental persistence.[21] Some organofluorine compounds, such as per- and polyfluoroalkyl substances (PFAS), are known to be persistent organic pollutants.[21][22] Additionally, the metabolism of certain fluorinated compounds can, in rare cases, lead to the formation of toxic metabolites like fluoroacetate.[23][24] Therefore, a thorough toxicological assessment is a critical component of the development of any new fluorinated drug candidate.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound, comparing a non-fluorinated parent molecule to its fluorinated analog.[11]

Materials:

-

Test compounds (fluorinated and non-fluorinated)

-

Liver microsomes (human, rat, or other species)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (for quenching and analysis)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.

-

Initiation of Reaction: Add the test compound (final concentration typically 1 µM) to the pre-warmed microsome solution. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching the Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate proteins.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To quantify the binding affinity (KD) of fluorinated and non-fluorinated analogs to a target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Target protein

-

Test compounds (fluorinated and non-fluorinated)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS)

Procedure:

-

Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

-

Compound Preparation: Prepare a series of dilutions of the test compounds in the running buffer.

-

Binding Analysis: Inject the compound solutions over the immobilized protein surface at a constant flow rate. The binding of the compound to the protein will cause a change in the refractive index at the surface, which is detected as a response unit (RU) change.

-

Dissociation Phase: After the association phase, flow running buffer over the surface to monitor the dissociation of the compound.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates higher binding affinity.

Future Perspectives: The Expanding Toolkit of the Medicinal Chemist

The strategic incorporation of fluorine into aromatic compounds will undoubtedly remain a cornerstone of drug discovery.[8] Advances in synthetic chemistry are continually providing new methods for the precise and late-stage fluorination of complex molecules, expanding the accessible chemical space.[7][25] Furthermore, the use of 18F-labeled compounds for positron emission tomography (PET) imaging is becoming increasingly important for in vivo target engagement studies and for understanding the pharmacokinetic and pharmacodynamic properties of drug candidates in real-time.[2][7][12] As our understanding of the subtle interplay between fluorine and biological systems deepens, so too will our ability to rationally design safer and more effective medicines.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- BenchChem. (n.d.). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.

- Chandra, K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

- MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.

- PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.

- LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.

- ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.

- PubMed. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.

- The Torch. (2022). Fluorine: An emerging compound in medicinal chemistry.

- Wikipedia. (n.d.). Organofluorine chemistry.

- ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.

- ACS Publications. (2021). Metabolism and Toxicity of Fluorine Compounds.

- ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- Bentham Science Publishers. (2019). Roles of Fluorine in Drug Design and Drug Action.

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.

- ACS Publications. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.

- ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.

- ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.

- Ingenta Connect. (2019). Roles of Fluorine in Drug Design and Drug Action.

- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Minnesota Attorney General. (n.d.). FLUORINE CHEMISTRY.

- Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.

- J-Stage. (n.d.). Organofluorine Poisoning.

- NIH. (2021). Metabolism and Toxicity of Fluorine Compounds.

- PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials.

- PMC. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates.

- Let's talk about building a sustainable future with chemistry. (2024). Is it wrong to say that fluorine is harmful? PFAS and inorganic fluorine compounds are different.

- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- ResearchGate. (n.d.). Case studies of fluorine in drug discovery.

- ACS Publications. (n.d.). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples.

- OUCI. (n.d.). Case studies of fluorine in drug discovery.

- ResearchGate. (2016). Analysis of PFASs in Biological Tissues and Fluids.

- DTIC. (1989). Toxicology of Some Fluoro-Organic Compounds.

- ACS Publications. (2013). Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011).

- NIH. (2021). Enzymatic synthesis of fluorinated compounds.

- MDPI. (n.d.). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022).

- MDPI. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace.

- Durham e-Theses. (2012). New methodology for the synthesis of fluorinated aromatics.

- NIH. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.

- PubMed. (n.d.). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors.

- CHIMIA. (n.d.). View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]